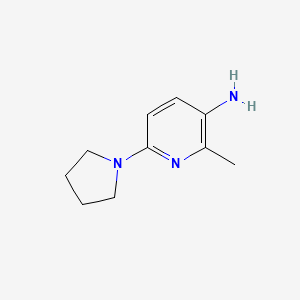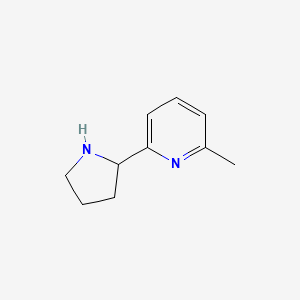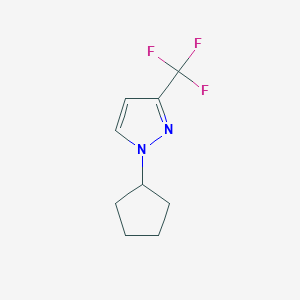
1-Cyclopentyl-3-(trifluoromethyl)pyrazole
Vue d'ensemble
Description
1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a chemical compound with the CAS Number: 1469202-47-8. It has a molecular weight of 204.19 . The IUPAC name for this compound is 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole is 1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis and Transformation :
- Trifluoromethyl-substituted 3H-pyrazoles, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, have been efficiently synthesized through intramolecular cycloaddition strategies. These compounds demonstrate broad applications, such as reacting with dioxane via a radical process and undergoing [1,5] sigmatropic rearrangements with high yields and excellent regioselectivity (Sha, Liu, & Wei, 2014).
Chemical Properties and Synthesis Methods :
- New methods for the efficient synthesis of trifluoromethyl substituted pyrazoles, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, have been developed. These methods emphasize low-cost and easily available starting materials, and the thermal properties of synthesized pyrazoles are characterized using differential scanning calorimetry (Grünebaum, Buchheit, Günther, & Wiemhöfer, 2016).
Application in Medicinal Chemistry :
- Pyrazoles, including those with a trifluoromethyl group, have potential applications in agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs. Their fluorinated fused-ring structure may also possess medicinally useful properties (Lam, Park, & Sloop, 2022).
Utilization in Phosphorescent Materials :
- Heteroleptic cyclometalated iridium(III) complexes containing N-phenyl-substituted pyrazoles, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, have been synthesized for achieving highly efficient, room-temperature blue phosphorescence. These complexes are used in the development of phosphorescent emitters (Yang et al., 2005).
Structural and Computational Analysis :
- X-ray structure and semi-empirical MO calculations of 1-cyanoacetyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been performed. These studies provide insights into the molecular packing, geometrical parameters, and π-electron delocalization in such compounds (Martins et al., 2010).
Catalysis and Synthesis Applications :
- Copper-catalyzed chemoselective synthesis methods have been developed for 4-trifluoromethyl pyrazoles. This protocol provides a novel approach for the regioselective synthesis of these compounds with excellent yields and regioselectivity (Lu et al., 2019).
Potential as Antiproliferative Agents :
- Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which likely include derivatives of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, have been synthesized and evaluated for their potential as antiproliferative agents in various cancer cell lines (Ananda et al., 2017).
Site-Selective Functionalization :
- Research has been conducted on the regioflexible conversion of simple heterocyclic materials, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, into families of isomers and congeners through modern organometallic methods. This study shows the diverse potential for functionalization of these compounds (Schlosser, Volle, Leroux, & Schenk, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYBYQGUSANCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(trifluoromethyl)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



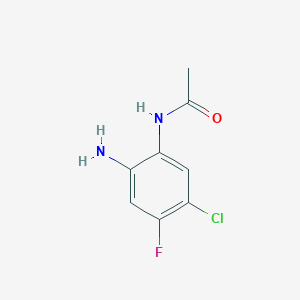
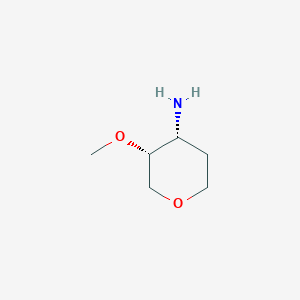
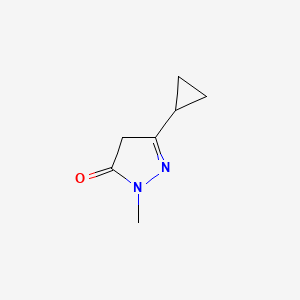
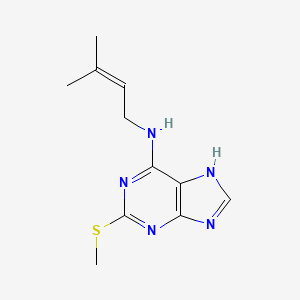
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
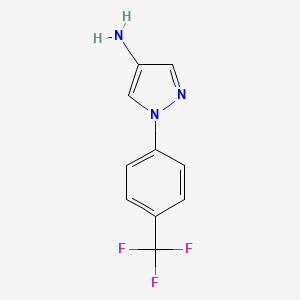
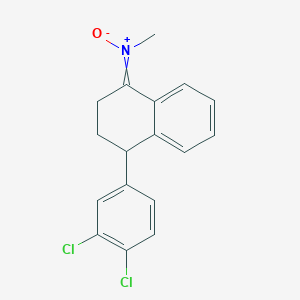
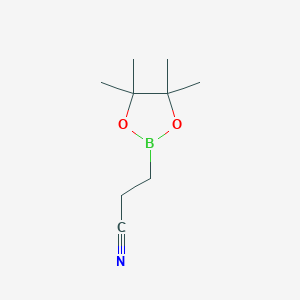
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
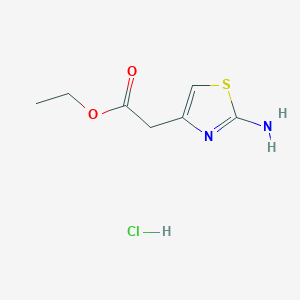
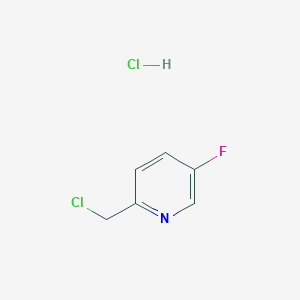
![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
